B1579668 Boc-3,4-Dimethy-L-Phenylalanine

Boc-3,4-Dimethy-L-Phenylalanine

Cat. No.: B1579668
M. Wt: 293.36
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3,4-Dimethyl-L-Phenylalanine is a synthetic, Boc (tert-butoxycarbonyl)-protected derivative of the non-natural amino acid 3,4-dimethyl-L-phenylalanine. This compound is widely employed in peptide synthesis, where the Boc group serves as a temporary protecting agent for the amino group during solid-phase or solution-phase synthesis. The 3,4-dimethyl substitution on the phenyl ring introduces steric bulk and lipophilicity, which can influence peptide conformation, solubility, and intermolecular interactions.

Properties

Molecular Weight

293.36

Origin of Product

United States

Comparison with Similar Compounds

Boc-3,5-Dimethyl-L-Phenylalanine (CAS 849440-33-1)

  • Structural Differences: The methyl groups are positioned at the 3,5-positions of the phenyl ring instead of 3,4.
  • Applications : Used in designing peptides with altered hydrophobic cores or enhanced metabolic stability. Its para-substitution may improve crystallinity compared to ortho-substituted analogs .

Fmoc-3,4-Dimethyl-L-Phenylalanine

  • Protecting Group : The Fmoc (fluorenylmethyloxycarbonyl) group, unlike Boc, is base-labile, making it suitable for orthogonal protection strategies in solid-phase synthesis.
  • Reactivity : Fmoc derivatives are compatible with acidic cleavage conditions (e.g., trifluoroacetic acid), whereas Boc requires stronger acids (e.g., hydrogen fluoride). This distinction allows Fmoc-based synthesis to avoid harsh deprotection steps .

3,4-Dimethoxy-L-Phenylalanine (CAS 32161-30-1)

  • Substituent Effects : Methoxy groups are electron-donating, increasing the ring’s electron density and polarity compared to methyl groups. This enhances solubility in polar solvents but may reduce membrane permeability in bioactive peptides.
  • Molecular Weight : Higher molecular weight (225.24 g/mol) due to oxygen atoms in methoxy groups, compared to methyl-substituted analogs .

Boc-3,4-Dihydroxy-L-Phenylalanine

  • Polarity and Functionality : The hydroxyl groups increase hydrophilicity and enable hydrogen bonding, making this derivative suitable for designing peptides with enhanced interactions (e.g., enzyme active sites). However, the Boc group must be selectively removed without affecting the hydroxyls, requiring careful deprotection strategies .

BOC-3,4-Difluoro-D-Phenylalanine

  • Electron-Withdrawing Effects: Fluorine substituents are highly electronegative, altering the electronic landscape of the phenyl ring. This can enhance metabolic stability and binding affinity in therapeutic peptides. The D-configuration (non-natural) may confer resistance to proteolytic degradation .

L-DOPA (3,4-Dihydroxy-L-Phenylalanine)

  • Natural Analog : L-DOPA is a dopamine precursor with hydroxyl groups at the 3,4-positions. Unlike synthetic Boc-protected derivatives, it lacks steric bulk from methyl or methoxy groups, favoring rapid enzymatic conversion in biological systems .

Tabular Comparison of Key Properties

Compound CAS Number Substituents Protecting Group Molecular Weight (g/mol) Key Applications
Boc-3,4-Dimethyl-L-Phenylalanine* Not explicitly listed 3,4-CH₃ Boc ~293 (inferred) Peptide synthesis, hydrophobic cores
Boc-3,5-Dimethyl-L-Phenylalanine 849440-33-1 3,5-CH₃ Boc 293.36 Stabilizing peptide backbones
Fmoc-3,4-Dimethyl-L-Phenylalanine Not explicitly listed 3,4-CH₃ Fmoc ~337 (inferred) Orthogonal protection strategies
3,4-Dimethoxy-L-Phenylalanine 32161-30-1 3,4-OCH₃ None 225.24 Solubility-enhanced peptide design
Boc-3,4-Dihydroxy-L-Phenylalanine Not explicitly listed 3,4-OH Boc ~269 (inferred) Enzyme-targeted peptides
BOC-3,4-Difluoro-D-Phenylalanine Not explicitly listed 3,4-F Boc ~283 (inferred) Metabolic stability in therapeutics
L-DOPA 59-92-7 3,4-OH None 197.19 Neurological research and therapy

*Inferred data based on structural analogs.

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